An In-depth Technical Guide to the Chemical Properties and Biological Activity of beta-Chloro-D-alanine Hydrochloride
An In-depth Technical Guide to the Chemical Properties and Biological Activity of beta-Chloro-D-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
beta-Chloro-D-alanine hydrochloride is a synthetic amino acid analogue that has garnered significant interest within the scientific community for its potent and specific inhibitory action against key bacterial enzymes. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its mechanism of action, and established experimental protocols for its study. The information is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug discovery, facilitating further investigation into its therapeutic potential.
Chemical and Physical Properties
beta-Chloro-D-alanine hydrochloride is a white to off-white solid powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and handling.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid hydrochloride |
| CAS Number | 51887-88-8[1] |
| Molecular Formula | C₃H₇Cl₂NO₂[1] |
| Linear Formula | C₃H₆NO₂Cl · HCl |
| SMILES String | Cl.N--INVALID-LINK--C(O)=O[2] |
| InChI Key | IENJPSDBNBGIEL-HSHFZTNMSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 160.00 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 155-157 °C | [3] |
| Solubility | Water: ≥ 100 mg/mL (625.00 mM) DMSO: 100 mg/mL (625.00 mM) (requires sonication) | [1] |
| Storage Temperature | -20°C, sealed, away from moisture | [1] |
| Stability | Stable under normal conditions. In solution, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][4] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary antibacterial activity of beta-chloro-D-alanine stems from its ability to irreversibly inhibit two key pyridoxal 5'-phosphate (PLP)-dependent enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall: Alanine Racemase (Alr) and D-amino Acid Transaminase (Dat) .[5][6]
Inhibition of Alanine Racemase
Alanine racemase catalyzes the conversion of L-alanine to D-alanine, providing the essential D-alanine monomer for the pentapeptide side chains of peptidoglycan. beta-Chloro-D-alanine acts as a suicide substrate for this enzyme.
Inhibition of D-amino Acid Transaminase
D-amino acid transaminase is another crucial enzyme in D-alanine metabolism. beta-Chloro-D-alanine also acts as an inhibitor of this enzyme, further disrupting the D-alanine pool necessary for cell wall synthesis. The inhibitory mechanism is similar to that of alanine racemase, involving the formation of a reactive intermediate that covalently modifies the enzyme.
Experimental Protocols
Alanine Racemase Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)
This protocol outlines a common method to determine the inhibitory activity of beta-chloro-D-alanine against alanine racemase. The assay couples the racemization of D-alanine to L-alanine with the L-alanine dehydrogenase-catalyzed reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine
-
NAD⁺
-
beta-Chloro-D-alanine hydrochloride
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Tricine buffer (100 mM, pH 8.5)
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96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
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Preparation of Reagents: Prepare stock solutions of D-alanine, NAD⁺, and beta-chloro-D-alanine in Tricine buffer.
-
Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Tricine buffer, NAD⁺, and L-alanine dehydrogenase.
-
Inhibitor Addition: Add varying concentrations of beta-chloro-D-alanine to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Add purified alanine racemase to each well to a final concentration that gives a linear reaction rate for at least 15 minutes.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: Start the reaction by adding D-alanine to each well.
-
Data Acquisition: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration of beta-chloro-D-alanine and calculate the IC₅₀ value.
Crystallography Study of beta-Chloro-D-alanine with a Target Enzyme
Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex to elucidate the molecular basis of inhibition.
General Protocol:
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Protein Expression and Purification: Express and purify the target enzyme (e.g., alanine racemase) to a high degree of homogeneity.
-
Crystallization Screening: Screen for crystallization conditions of the purified enzyme using various commercially available or in-house prepared screens.
-
Co-crystallization or Soaking:
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Co-crystallization: Add beta-chloro-D-alanine hydrochloride to the purified protein solution before setting up crystallization trials.
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Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing beta-chloro-D-alanine hydrochloride.
-
-
Crystal Harvesting and Cryo-protection: Harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during X-ray data collection.
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X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (synchrotron or in-house source) and collect diffraction data.
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Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the enzyme-inhibitor complex against the experimental data.
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Structural Analysis: Analyze the final structure to identify the binding mode of beta-chloro-D-alanine, its interactions with active site residues, and the conformational changes in the enzyme upon binding.
Safety and Handling
beta-Chloro-D-alanine hydrochloride should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
beta-Chloro-D-alanine hydrochloride remains a valuable tool for studying bacterial cell wall biosynthesis and a promising lead compound for the development of novel antibacterial agents. Its well-defined mechanism of action and the availability of robust experimental assays make it an excellent candidate for further research. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy in the Antimicrobial Action of Penicillin and β-Chloro-d-Alanine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 5. β-Chloro-L-alanine Alanineaminotransferaseinhibitor 51887-89-9 [sigmaaldrich.com]
- 6. [PDF] Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. | Semantic Scholar [semanticscholar.org]
